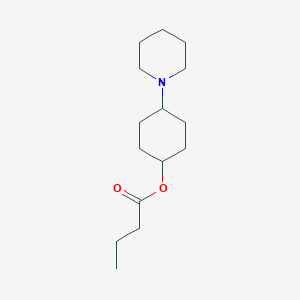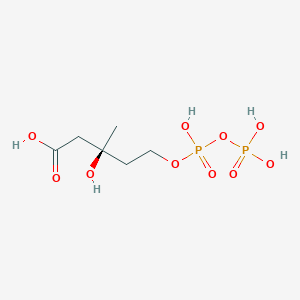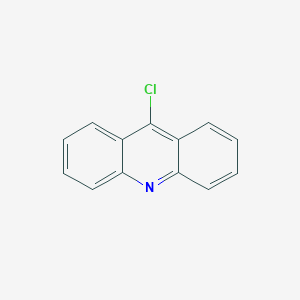
9-氯代吖啶
描述
Synthesis Analysis
9-Chloroacridine can be synthesized through various chemical processes. A notable method involves the chlorination of N-phenyl anthranilic acid, which then affords 9-chloroacridine. This is followed by treatment with aromatic amines to obtain 9-substituted acridine derivatives (Kumar et al., 2012).
Molecular Structure Analysis
9-Chloroacridine exhibits interesting interactions at the molecular level. For example, it forms charge-transfer complexes with iodine, where the nitrogen-bound I2 molecule shows amphoteric behavior, acting as both a Lewis acid and a Lewis base (Rimmer et al., 2000).
Chemical Reactions and Properties
The chemical reactions of 9-chloroacridine are notable for their complexity. Its electrochemical behavior is pH-dependent and involves a diffusion-controlled irreversible process. Upon oxidation, it forms cation radical monomers and dimers, while reduction leads to the production of radical monomers stabilized by dimer formation (Rupar et al., 2020).
Physical Properties Analysis
The physical properties of 9-chloroacridine include its behavior under irradiation and its interaction with other compounds. For instance, irradiation in a degassed ethanol solution leads to its conversion to 9,9'-biacridyl, and subsequently to 9,9'-biacriden (Nakamaru et al., 1970).
Chemical Properties Analysis
9-Chloroacridine's chemical properties include its interaction with double-stranded DNA, where it intercalates into the DNA, inducing structural changes. This interaction is significant for insights into aspects of drug design during pharmaceutical development (Rupar et al., 2020).
科学研究应用
治疗剂
多年来,吖啶衍生物,包括 9-氯代吖啶,一直被积极研究作为各种疾病的潜在治疗剂 . 这些疾病包括癌症、阿尔茨海默病以及细菌和原生动物感染 .
DNA 插层
吖啶,包括 9-氯代吖啶,的作用机制主要与 DNA 插层有关 . 这种插层及其随后对涉及 DNA 和相关酶的生物过程的影响,对于研究吖啶衍生物在癌症治疗中的作用至关重要 .
癌症治疗
需要不断开发有效的方法来寻找和优化包括 9-氯代吖啶在内的吖啶衍生物,以便使其定位于病灶部位 . 吖啶药物可与生物活性物质(如 DNA 修复蛋白抑制剂)一起使用,以预防癌症并改善结果 .
新型查耳酮的合成
9-氯代吖啶已用于合成一系列新型查耳酮,这些查耳酮在 A 环中具有连接到氨基的吖啶部分 .
达普森的定量测定
发光材料的开发
<a data-citationid="b9a2bfdb-
作用机制
Target of Action
The primary target of 9-Chloroacridine and its derivatives is DNA . The compound’s planar structure allows it to interact with DNA, specifically through a process known as intercalation . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine .
Mode of Action
9-Chloroacridine interacts with its target, DNA, through intercalation . This process involves the insertion of the planar acridine molecule between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which eventually cause the helical structure of the DNA to unwind .
Biochemical Pathways
The intercalation of 9-Chloroacridine into DNA affects various biological processes involving DNA and related enzymes . This interaction can disrupt normal cellular processes, leading to a range of downstream effects.
Result of Action
The intercalation of 9-Chloroacridine into DNA can disrupt normal cellular processes, potentially leading to cell death . This property has led to the investigation of acridine derivatives, including 9-Chloroacridine, as potential therapeutic agents for a range of disorders, including cancer, Alzheimer’s disease, and various infections .
Action Environment
The action, efficacy, and stability of 9-Chloroacridine can be influenced by various environmental factors. For instance, the compound’s electrochemical behavior is a complex, pH-dependent, diffusion-controlled irreversible process . .
安全和危害
未来方向
Acridine derivatives have found widespread use in organoelectronics, photophysics, material sciences, and biological sciences . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
属性
IUPAC Name |
9-chloroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXINCHFOLVVSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061622 | |
| Record name | Acridine, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1207-69-8 | |
| Record name | 9-Chloroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1207-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Chloroacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001207698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Chloroacridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51950 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acridine, 9-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acridine, 9-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-chloroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.541 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


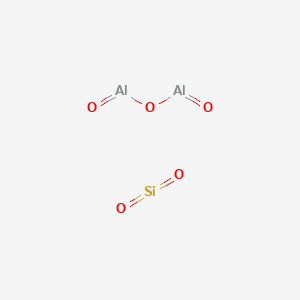
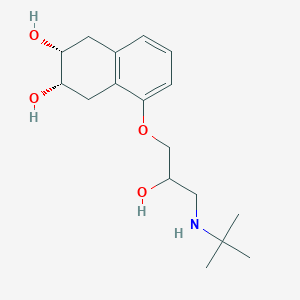
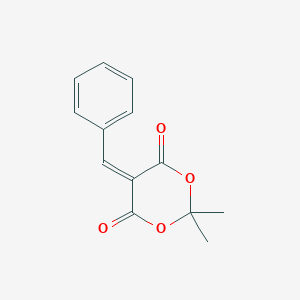
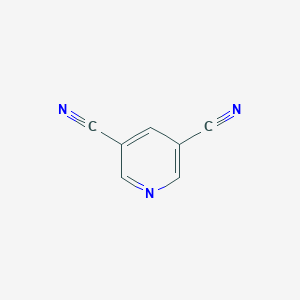

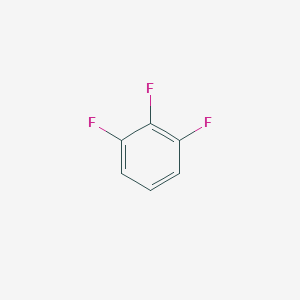
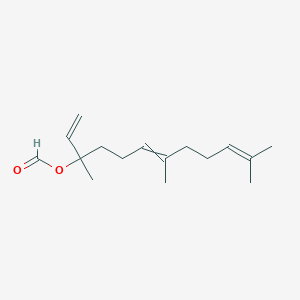

![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)

